An In-Depth Technical Guide to 5-Fluororisperidone as a Stable Isotope Labeled Internal Standard
An In-Depth Technical Guide to 5-Fluororisperidone as a Stable Isotope Labeled Internal Standard
A-1A-1
This guide provides a comprehensive technical overview of 5-Fluororisperidone, focusing on its critical role as a stable isotope-labeled (SIL) internal standard in the quantitative bioanalysis of the atypical antipsychotic drug, risperidone. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles, practical applications, and validation of analytical methods employing this essential tool.
The Imperative for Internal Standards in Quantitative Bioanalysis
In the realm of drug metabolism and pharmacokinetics (DMPK), the precise quantification of therapeutic agents in complex biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical assays due to its high sensitivity and selectivity.[1][2] However, the journey of an analyte from a biological sample to the detector is fraught with potential for variability. Analyte loss during sample preparation, fluctuations in instrument response, and matrix effects can all compromise the accuracy and reproducibility of the results.[3]
To counteract these variables, an internal standard (IS) is introduced into every sample, including calibration standards and quality controls, at a known, constant concentration.[4] The IS acts as a chemical mimic of the analyte, experiencing similar variations throughout the analytical process.[5] By calculating the ratio of the analyte's response to the IS's response, these variations can be effectively normalized, leading to significantly improved data quality.
The "Ideal" Internal Standard: The Case for Stable Isotope Labeling
The most effective internal standard is one that behaves as identically to the analyte as possible. This is where stable isotope-labeled (SIL) internal standards excel. A SIL-IS is a version of the analyte molecule where one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[6][7]
This isotopic substitution results in a compound with nearly identical physicochemical properties to the parent analyte, ensuring it co-elutes chromatographically and experiences the same extraction recovery and ionization efficiency (or suppression/enhancement) in the mass spectrometer.[3] However, due to its increased mass, the SIL-IS is readily distinguishable from the analyte by the mass spectrometer, allowing for independent quantification.[6]
For the quantification of risperidone, a deuterated analog, Risperidone-d4, is commonly used as an internal standard.[8] 5-Fluororisperidone represents a structural analog that can also be utilized, particularly when a SIL version is unavailable or to troubleshoot potential analytical interferences.
5-Fluororisperidone: A Profile
5-Fluororisperidone is a close structural analog and a known impurity of risperidone.[9][10] Its structure differs from risperidone by the position of the fluorine atom on the benzisoxazole ring.
| Property | 5-Fluororisperidone | Risperidone |
| Chemical Name | 3-[2-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one |
| Molecular Formula | C₂₃H₂₇FN₄O₂[11] | C₂₃H₂₇FN₄O₂[12] |
| Molecular Weight | 410.48 g/mol [11] | 410.48 g/mol [12] |
| CAS Number | 1199589-74-6[10] | 106266-06-2 |
The structural similarity between 5-Fluororisperidone and risperidone makes it a suitable candidate for an internal standard. However, it is crucial to acknowledge that as a structural analog, its behavior may not perfectly mirror that of risperidone in all aspects, particularly in chromatographic separation and ionization efficiency, unlike a SIL-IS.
A deuterated version, 5-Fluororisperidone-d4, is also available and serves as a stable isotope-labeled internal standard for 5-Fluororisperidone itself.[13]
Synthesis of Risperidone and the Origin of 5-Fluororisperidone
The synthesis of risperidone typically involves the reaction of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[14] 5-Fluororisperidone can arise as a process-related impurity if the starting material contains the 5-fluoro isomer of the benzisoxazole precursor.
Caption: Synthesis pathway of Risperidone and the formation of 5-Fluororisperidone impurity.
Bioanalytical Method: Quantification of Risperidone using a Stable Isotope Labeled Internal Standard
The following protocol outlines a typical LC-MS/MS workflow for the quantification of risperidone in human plasma, employing a stable isotope-labeled internal standard like Risperidone-d4. The principles and steps are broadly applicable when using 5-Fluororisperidone as an analog internal standard, with adjustments to mass transitions and potentially chromatography.
Experimental Protocol
Objective: To accurately quantify the concentration of risperidone in human plasma samples.
Materials:
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Risperidone reference standard
-
Risperidone-d4 (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of risperidone and the internal standard (e.g., Risperidone-d4) in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of risperidone by serial dilution of the stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water) to create calibration standards.
-
Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in the same solvent mixture.
-
-
Sample Preparation (Solid Phase Extraction - SPE):
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 25 µL of the internal standard working solution.
-
Vortex mix the samples.
-
Add a suitable buffer (e.g., phosphate buffer, pH 6.0) to the plasma samples.
-
Condition the SPE cartridges with methanol followed by water.
-
Load the plasma samples onto the SPE cartridges.
-
Wash the cartridges with a series of solvents to remove interfering substances (e.g., water, followed by a low percentage of organic solvent).
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol containing a small percentage of formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient program to achieve separation of risperidone from potential interferences.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min for a standard HPLC column).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Risperidone: Q1 (Precursor Ion) m/z → Q3 (Product Ion) m/z (e.g., 411.2 → 191.1)
-
Internal Standard (Risperidone-d4): Q1 m/z → Q3 m/z (e.g., 415.2 → 195.1)
-
-
Optimize instrument parameters such as declustering potential, collision energy, and source temperature.
-
-
Caption: Bioanalytical workflow for risperidone quantification using LC-MS/MS.
Method Validation: Ensuring Trustworthiness and Reliability
A bioanalytical method must be rigorously validated to ensure its reliability for the intended application. Validation is performed according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[4][15]
Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the analyte response is directly proportional to its concentration. A calibration curve is generated by plotting the analyte/IS peak area ratio against the nominal concentration, and a linear regression is applied.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to that of an unextracted standard.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
| Validation Parameter | Acceptance Criteria (Typical) |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision (RSD/CV) | ≤15% (≤20% at the LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | The coefficient of variation of the IS-normalized matrix factor should be ≤15% |
| Stability | Analyte concentration should be within ±15% of the nominal concentration |
Conclusion
The use of a stable isotope-labeled internal standard is the cornerstone of robust and reliable quantitative bioanalysis by LC-MS/MS. While 5-Fluororisperidone can serve as a structural analog internal standard for risperidone, a deuterated analog like Risperidone-d4 is generally preferred as it more closely mimics the behavior of the analyte, providing superior correction for analytical variability. A thorough understanding of the principles of internal standardization, coupled with a meticulously executed and validated analytical method, is essential for generating high-quality data in drug development and therapeutic drug monitoring.
References
-
The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone. Retrieved from The Pharma Innovation Journal website. [Link]
-
Crawford Scientific. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Retrieved from s3.eu-west-2.amazonaws.com. [Link]
-
Rasayan Journal of Chemistry. (2020). DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Retrieved from Rasayan Journal of Chemistry website. [Link]
-
Global CRO Council for Bioanalysis. (n.d.). White PaPer - Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s. Retrieved from cmicgroup.com. [Link]
-
PubChem. (n.d.). Risperidone. Retrieved from PubChem website. [Link]
-
PubChem. (n.d.). 5-Fluororisperidone. Retrieved from PubChem website. [Link]
-
Pharmaffiliates. (n.d.). 5-Fluoro Risperidone-d4. Retrieved from Pharmaffiliates website. [Link]
-
PubMed Central. (2014). Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. Retrieved from PubMed Central website. [Link]
-
U.S. Food and Drug Administration. (2022). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from FDA website. [Link]
-
PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from PubMed website. [Link]
-
MDPI. (2024). UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. Retrieved from MDPI website. [Link]
-
PubMed. (2002). Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry. Retrieved from PubMed website. [Link]
-
PubMed Central. (2021). Radiolabeled Risperidone microSPECT/CT Imaging for Intranasal Implant Studies Development. Retrieved from PubMed Central website. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from Waters Corporation website. [Link]
-
RSC Publishing. (2023). A liquid chromatography-miniature mass spectrometry (LC-Mini MS) method for quantitative analysis of risperidone and 9-hydroxyrisperidone in plasma. Retrieved from RSC Publishing website. [Link]
-
PubMed. (2024). UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. Retrieved from PubMed website. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and Characterization of Impurity-G in Risperidone Bulk Drug. Retrieved from JOCPR website. [Link]
-
Waters Corporation. (n.d.). A Validated UPLC-MS/MS Method for Risperidone and 9-Hydroxyrisperidone in Human Plasma. Retrieved from Waters Corporation website. [Link]
-
ResearchGate. (2015). (PDF) Development of Analytical Method for Risperidone by UV Spectrophotometry. Retrieved from ResearchGate website. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from ICH website. [Link]
-
National Institutes of Health. (2021). The Antipsychotic Risperidone Alters Dihydroceramide and Ceramide Composition and Plasma Membrane Function in Leukocytes In Vitro and In Vivo. Retrieved from NIH website. [Link]
-
ResearchGate. (2024). (PDF) UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. Retrieved from ResearchGate website. [Link]
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from Acanthus Research website. [Link]
-
ResearchGate. (2014). (PDF) Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. Retrieved from ResearchGate website. [Link]
-
ResearchGate. (2015). Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS. Retrieved from ResearchGate website. [Link]
-
BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from BioPharma Services website. [Link]
-
ClinicalTrials.gov. (2005). Risperidone in the Treatment of Psychotic-like and Deficit Symptoms of Schizotypal Personality Disorder. Retrieved from ClinicalTrials.gov website. [Link]
-
Ahmadu Bello University. (n.d.). DEVELOPMENT AND VALIDATION OF SPECTROPHOTOMETRIC METHODS FOR THE DETERMINATION OF RISPERIDONE IN PURE AND TABLET DOSAGE FORMS. Retrieved from Ahmadu Bello University website. [Link]
-
Beckman Coulter. (n.d.). Antipsychotic Drug Monitoring. Retrieved from Beckman Coulter website. [Link]
-
National Institutes of Health. (2018). Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9‐Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders. Retrieved from NIH website. [Link]
-
Taylor & Francis Online. (2023). LC-MS/MS determination of 27 antipsychotics and metabolites in plasma for medication management monitoring. Retrieved from Taylor & Francis Online website. [Link]
-
Journal of the Chilean Chemical Society. (2010). STABILITY INDICATING HPLC METHOD FOR QUANTIFICATION OF RISPERIDONE IN TABLETS. Retrieved from Journal of the Chilean Chemical Society website. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. database.ich.org [database.ich.org]
- 5. en.cmicgroup.com [en.cmicgroup.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. caymanchem.com [caymanchem.com]
- 9. 5-Fluoro Risperidone | 1199589-74-6 [chemicalbook.com]
- 10. 5-Fluororisperidone | C23H27FN4O2 | CID 44457600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 5-Fluoro Risperidone | TRC-F595925-10MG | LGC Standards [lgcstandards.com]
- 12. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. fda.gov [fda.gov]
